Cas no 2228330-72-9 (2-(4-bromofuran-2-yl)-2-methylpropanal)
2-(4-bromofuran-2-yl)-2-methylpropanal Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromofuran-2-yl)-2-methylpropanal
- 2228330-72-9
- EN300-1917114
-
- Inchi: 1S/C8H9BrO2/c1-8(2,5-10)7-3-6(9)4-11-7/h3-5H,1-2H3
- InChI Key: ZIBOCUFPPIIPHZ-UHFFFAOYSA-N
- SMILES: BrC1=COC(=C1)C(C=O)(C)C
Computed Properties
- Exact Mass: 215.97859g/mol
- Monoisotopic Mass: 215.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 30.2Ų
2-(4-bromofuran-2-yl)-2-methylpropanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1917114-0.05g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 0.05g |
$1308.0 | 2023-09-17 | ||
| Enamine | EN300-1917114-0.1g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 0.1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1917114-0.25g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 0.25g |
$1432.0 | 2023-09-17 | ||
| Enamine | EN300-1917114-0.5g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 0.5g |
$1495.0 | 2023-09-17 | ||
| Enamine | EN300-1917114-1.0g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 1g |
$1557.0 | 2023-06-02 | ||
| Enamine | EN300-1917114-2.5g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 2.5g |
$3051.0 | 2023-09-17 | ||
| Enamine | EN300-1917114-5.0g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 5g |
$4517.0 | 2023-06-02 | ||
| Enamine | EN300-1917114-10.0g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 10g |
$6697.0 | 2023-06-02 | ||
| Enamine | EN300-1917114-1g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 1g |
$1557.0 | 2023-09-17 | ||
| Enamine | EN300-1917114-5g |
2-(4-bromofuran-2-yl)-2-methylpropanal |
2228330-72-9 | 5g |
$4517.0 | 2023-09-17 |
2-(4-bromofuran-2-yl)-2-methylpropanal Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2-(4-bromofuran-2-yl)-2-methylpropanal
Comprehensive Overview of 2-(4-bromofuran-2-yl)-2-methylpropanal (CAS No. 2228330-72-9): Properties, Applications, and Industry Insights
The compound 2-(4-bromofuran-2-yl)-2-methylpropanal (CAS No. 2228330-72-9) is a specialized brominated furan derivative with a unique aldehyde functional group. This molecule has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for complex organic syntheses. Its molecular structure combines a furan ring with a 4-bromo substitution and a 2-methylpropanal side chain, making it particularly valuable for cross-coupling reactions and heterocyclic chemistry applications.
In recent years, the demand for halogenated furan compounds like 2-(4-bromofuran-2-yl)-2-methylpropanal has surged, driven by their role in developing bioactive molecules and material science innovations. Researchers frequently search for "synthesis of brominated furan aldehydes" or "CAS 2228330-72-9 applications," reflecting growing interest in its utility. The compound's electron-rich furan core and bromine atom provide excellent sites for palladium-catalyzed reactions, a hot topic in modern green chemistry methodologies.
From a physicochemical perspective, 2-(4-bromofuran-2-yl)-2-methylpropanal typically appears as a light-sensitive solid or viscous liquid, requiring storage under inert conditions. Its molecular weight of 231.07 g/mol and balanced lipophilicity make it suitable for medicinal chemistry applications, particularly in designing CNS-targeting compounds. The aldehyde group offers straightforward conversion to various heterocyclic scaffolds, addressing frequent search queries about "furan aldehyde derivatives in drug discovery."
The compound's significance extends to flavor and fragrance industries, where modified furans contribute to aroma profiles. Recent patents highlight its use in creating sustainable aroma chemicals, aligning with the "green synthesis of fragrance ingredients" trend. Analytical techniques like HPLC and GC-MS are commonly employed for purity assessment, with typical chromatographic methods being a frequent subject of technical inquiries.
In material science, 2228330-72-9 serves as a precursor for conductive polymers and OLED materials, capitalizing on the furan ring's electron-donating properties. This connects to popular searches about "organic electronic materials from furan derivatives." The compound's thermal stability and solubility in organic solvents facilitate its incorporation into advanced material formulations.
Regulatory aspects of 2-(4-bromofuran-2-yl)-2-methylpropanal comply with major REACH and FDA guidelines for research chemicals. Quality control protocols emphasize residual solvent analysis and heavy metal screening, addressing common concerns about "pharmaceutical-grade furan compounds." The global market shows steady growth, particularly in regions with strong fine chemical manufacturing capabilities.
Future research directions for CAS 2228330-72-9 include exploring its catalytic asymmetric transformations and applications in bioconjugation chemistry. These developments respond to industry demands for chiral building blocks and biocompatible linkers, frequently searched topics in organic synthesis forums. The compound's structural features position it as a valuable asset in high-throughput screening libraries for drug discovery.
Environmental considerations for bromofuran derivatives focus on biodegradation pathways and eco-friendly purification methods, reflecting the "sustainable chemistry" movement. Recent publications demonstrate improved atom economy in synthetic routes to 2-(4-bromofuran-2-yl)-2-methylpropanal, reducing hazardous byproducts—a key concern in modern process chemistry optimization.
For analytical chemists, spectroscopic characterization of this compound presents interesting challenges due to its rotameric forms and hydrogen bonding tendencies. Detailed NMR studies (particularly 13C and 1H) are often referenced in discussions about "structural elucidation of brominated heterocycles," making it a frequent subject in spectroscopy literature.
The commercial availability of 2-(4-bromofuran-2-yl)-2-methylpropanal from specialty chemical suppliers has expanded significantly, with technical specifications emphasizing ≥98% purity and rigorous QC documentation. This meets the pharmaceutical industry's need for well-characterized intermediates, as seen in searches for "reliable sources of CAS 2228330-72-9." Proper storage conditions (typically 2-8°C under nitrogen) and handling protocols are critical considerations for end users.
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